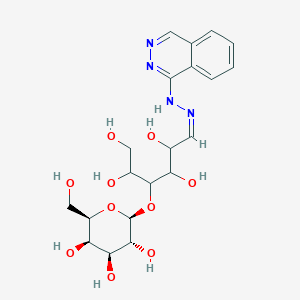

Lactose N-(Phthalazin-8-yl)-hydrazone

Description

Significance of Hybrid Organic Molecules in Modern Chemical Research

Hybrid organic molecules are compounds that integrate two or more distinct structural motifs, each contributing its own chemical and functional characteristics to the final construct. This molecular hybridization is a powerful strategy in drug discovery and materials science, enabling the development of compounds with enhanced or entirely new functionalities.

Role of Hydrazone Linkages in Molecular Design

The hydrazone linkage is a versatile and widely utilized covalent bond in molecular design and bioconjugation. axispharm.comacs.org Formed by the condensation reaction between a hydrazine (B178648) and a carbonyl group (aldehyde or ketone), this linkage is valued for its straightforward formation under mild conditions. nih.gov Hydrazone bonds are particularly notable for their tunable stability; they can be designed to be stable under physiological conditions but are often reversible under mildly acidic environments, a feature that is highly advantageous for applications such as controlled drug release systems. axispharm.comnih.gov This pH-sensitive lability allows for the targeted delivery and release of therapeutic agents within specific cellular compartments, like endosomes or lysosomes, which have a lower pH than the bloodstream. nih.gov The formation of hydrazones is a common strategy for linking biomolecules to various probes and is employed in fields ranging from chemical biology to materials science. acs.orgrsc.org

Importance of Phthalazine (B143731) Scaffolds in Heterocyclic Chemistry

Phthalazines are nitrogen-containing heterocyclic compounds that are recognized as remarkable structural leads in medicinal chemistry. nih.govresearchgate.net The phthalazine core is a common feature in numerous bioactive compounds and approved therapeutic drugs. nih.govnih.gov This scaffold's prevalence stems from its ability to interact with a variety of biological targets, and its derivatives have demonstrated a wide spectrum of pharmacological activities. researchgate.netresearchgate.net Phthalazine-based compounds have been investigated for their potential as anticancer, anti-inflammatory, and antihypertensive agents. researchgate.netnih.gov The versatility of the phthalazine nucleus makes it an attractive building block for the synthesis of new medications and a valuable intermediate in the development of complex chemical structures. researchgate.net

Relevance of Lactose (B1674315) and Carbohydrate Moieties in Chemical Biology

Carbohydrates, including the disaccharide lactose, are fundamental molecules in biology. researchgate.net Lactose is composed of D-galactose and D-glucose units joined by a β-1,4-glycosidic linkage. nih.govrsc.org Beyond their primary role as an energy source, carbohydrate moieties are crucial structural components of cell walls and are deeply involved in a vast array of biological and pathological processes. nih.govresearchgate.net These processes include cell-cell recognition, immune response, and pathogen infection. researchgate.netresearchgate.net In pharmaceutical sciences, lactose is widely used as an excipient in tablets and capsules due to its compatibility, stability, and cost-effectiveness. drug-dev.comdrugbank.com In the context of chemical biology, attaching carbohydrate moieties to other molecules (glycoconjugation) can improve water solubility, influence molecular conformation, and mediate specific biological interactions, making them a key component in the design of targeted therapeutics and diagnostics. acs.org

Table 1: Properties of Constituent Molecular Moieties

| Moiety | Key Features | Primary Role in Molecular Design |

|---|---|---|

| Hydrazone Linkage | Formed from hydrazine and carbonyl; pH-sensitive stability. axispharm.comnih.gov | Reversible covalent linker for bioconjugation and controlled release systems. nih.gov |

| Phthalazine Scaffold | Nitrogen-containing bicyclic heterocycle. nih.govresearchgate.net | A versatile pharmacophore present in many bioactive compounds. nih.govresearchgate.net |

| Lactose Moiety | Disaccharide of galactose and glucose. nih.govrsc.org | Enhances aqueous solubility and can mediate biological recognition events. researchgate.netacs.org |

Contextualization of Lactose N-(Phthalazin-8-yl)-hydrazone within Current Research Paradigms

This compound is a hybrid molecule that incorporates the distinct features of a carbohydrate, a heterocyclic scaffold, and a hydrazone linker. This positions it as a subject of interest within the broader study of complex glycoconjugates.

Unexplored Research Avenues for Multifunctional Glycoconjugates

Multifunctional glycoconjugates are at the cutting edge of chemical biology, with applications being explored in areas like targeted drug delivery, immunotherapy, and diagnostics. acs.orgnih.gov The synthesis of molecules that can present multiple, distinct functional units allows for the creation of systems with highly specific and complex behaviors. nih.gov For instance, a glycoconjugate could be designed where the carbohydrate portion targets a specific cell-surface receptor, while another part of the molecule carries a therapeutic payload. acs.org Research in this area is focused on developing synthetic strategies to create diverse heterovalent ligands and exploring how the spatial arrangement of different functional groups influences biological activity. researchgate.netnih.gov The development of novel multifunctional glycoconjugates, such as this compound, could open new perspectives in the field by providing new tools to probe and manipulate biological systems. nih.gov

Potential as a Synthetic Intermediate for Advanced Chemical Structures

This compound is identified as a synthetic intermediate. biomart.cn Specifically, it serves as a precursor in the synthesis of the "Hydralazine Lactosone Ring-opened Adduct". biomart.cn This role highlights its utility as a building block for constructing more complex, advanced chemical structures. The presence of multiple functional groups—the hydroxyl groups of the lactose unit, the nitrogen atoms of the phthalazine ring, and the hydrazone linkage—offers several points for further chemical modification, underscoring its potential in synthetic chemistry endeavors.

Table 2: Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₈N₄O₁₀ | biomart.cn |

| Molecular Weight | 484.46 g/mol | biomart.cn |

| Physical Appearance | Yellow Solid | biomart.cn |

| Solubility | DMSO, Methanol | biomart.cn |

| Synthetic Role | Intermediate for Hydralazine Lactosone Ring-opened Adduct. | biomart.cn |

Theoretical Frameworks Guiding Investigation of Novel Hybrid Structures

The investigation of novel hybrid structures like "this compound" is underpinned by a variety of theoretical frameworks that allow for the prediction and understanding of their chemical and physical properties, as well as their potential biological activity. These computational approaches are essential for rational drug design and for guiding synthetic efforts.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For a molecule like "this compound," DFT calculations can provide insights into its three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). researchgate.net These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. The bond dissociation enthalpy (BDE) can also be computed to evaluate the antioxidant potential by assessing the ease of hydrogen atom transfer. mdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, molecular docking is used to predict how a ligand, such as our target compound, might interact with the active site of a biological target, typically a protein or enzyme. researchgate.net This can help in identifying potential biological targets and in understanding the molecular basis of the compound's activity. For instance, phthalazine derivatives have been studied for their potential to inhibit enzymes like VEGFR-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.com By analyzing the physicochemical properties of a set of molecules and their corresponding activities, a predictive model can be built. nanobioletters.com This model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic targets.

These theoretical frameworks, often used in combination, provide a robust platform for the in-silico investigation of novel hybrid structures, saving time and resources in the laboratory.

Detailed Research Findings

Spectroscopic Analysis

The structural elucidation of a novel compound like "this compound" would heavily rely on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Illustrative ¹H NMR Data: In a hypothetical ¹H NMR spectrum, one would expect to see a complex pattern of signals corresponding to the numerous protons in the lactose moiety, typically in the range of 3.0-5.5 ppm. The anomeric proton of the lactose unit would likely appear as a distinct signal. Protons of the phthalazine ring would resonate in the aromatic region, typically between 7.5 and 9.0 ppm. The N-H proton of the hydrazone linkage would likely appear as a downfield singlet.

Illustrative IR Spectral Data: The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibrations of the lactose hydroxyl groups. The C=N stretching vibration of the hydrazone group would likely appear around 1600-1650 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations from the phthalazine ring would also be present.

Illustrative Mass Spectrometry Data: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could provide further structural information.

X-ray Crystallography

Antimicrobial Activity Screening

Hydrazone and phthalazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties. researchgate.netglobalresearchonline.net Therefore, it is plausible that "this compound" would be screened for its activity against various bacterial and fungal strains. The results of such a screening would typically be presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Data Tables

The following tables are illustrative and represent the type of data that would be generated from the experimental investigation of "this compound".

Table 1: Illustrative Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Complex multiplets for lactose protons (3.0-5.5 ppm), aromatic protons (7.5-9.0 ppm), N-H singlet (downfield) |

| IR (cm⁻¹) | 3200-3500 (O-H), ~1620 (C=N), ~1580 (C=C, aromatic) |

| HRMS (m/z) | Calculated [M+H]⁺ corresponding to the molecular formula C₂₀H₂₄N₄O₁₀ |

Table 2: Illustrative Antimicrobial Activity Data (MIC in µg/mL) for this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | >128 |

| Bacillus subtilis | 64 |

| Escherichia coli | >128 |

| Pseudomonas aeruginosa | >128 |

Structure

3D Structure

Properties

Molecular Formula |

C20H28N4O10 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(6Z)-6-(phthalazin-1-ylhydrazinylidene)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |

InChI |

InChI=1S/C20H28N4O10/c25-7-12(28)18(34-20-17(32)16(31)15(30)13(8-26)33-20)14(29)11(27)6-22-24-19-10-4-2-1-3-9(10)5-21-23-19/h1-6,11-18,20,25-32H,7-8H2,(H,23,24)/b22-6-/t11?,12?,13-,14?,15+,16+,17-,18?,20+/m1/s1 |

InChI Key |

RNMZGXFACLJOMO-RVKYATMTSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=NN=C2N/N=C\C(C(C(C(CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN=CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Lactose N Phthalazin 8 Yl Hydrazone

Strategic Design of Precursor Molecules

The successful synthesis of the target hydrazone is predicated on the efficient and high-yield production of its molecular building blocks. This section details the synthetic strategies for Phthalazin-8-yl-hydrazine and the necessary derivatization of lactose (B1674315) to facilitate the desired hydrazone formation.

Phthalazin-8-yl-hydrazine Synthesis and Functionalization

The synthesis of Phthalazin-8-yl-hydrazine is not a trivial process and typically involves a multi-step sequence starting from appropriately substituted benzene (B151609) derivatives. A plausible and effective synthetic route commences with a precursor that allows for the regioselective introduction of the hydrazine (B178648) moiety at the 8-position of the phthalazine (B143731) core.

One common strategy involves the cyclization of a substituted o-phthalaldehyde (B127526) or a related derivative with hydrazine. For the synthesis of an 8-substituted phthalazine, a logical starting material would be a 3-substituted phthalic acid or its derivative. A potential pathway is outlined below:

Nitration of a Substituted Benzene: The synthesis can begin with the nitration of a suitable ortho-substituted benzoic acid, which directs the nitro group to the desired position to eventually become the 8-position of the phthalazine.

Reduction and Diazotization: The nitro group is then reduced to an amino group, which can be subsequently converted into a leaving group, such as a halogen, via a Sandmeyer reaction.

Formation of the Phthalazine Ring: The resulting substituted benzoic acid derivative can then be cyclized with hydrazine hydrate (B1144303) to form the phthalazinone ring. nih.gov

Chlorination and Hydrazinolysis: The phthalazinone can be converted to a chlorophthalazine using a chlorinating agent like phosphorus oxychloride. This chloro-substituted phthalazine is a key intermediate. The crucial step is the subsequent reaction of the 1-chlorophthalazine (B19308) derivative with hydrazine hydrate, which displaces the chlorine atom to yield the desired Phthalazin-8-yl-hydrazine. jocpr.com This nucleophilic aromatic substitution reaction is a well-established method for the introduction of a hydrazine group onto a heterocyclic ring.

The functionalization of the resulting Phthalazin-8-yl-hydrazine is inherent in its structure; the terminal amino group of the hydrazine moiety is a potent nucleophile, primed to react with carbonyl compounds to form hydrazones.

Lactose Derivatization for Hydrazone Formation

Lactose, a disaccharide composed of galactose and glucose, exists in equilibrium between its cyclic hemiacetal forms and a small proportion of the open-chain form, which possesses a free aldehyde group. This aldehyde functionality is the key to forming the hydrazone linkage. For the synthesis of Lactose N-(Phthalazin-8-yl)-hydrazone, direct reaction with the hydrazine is possible without the need for protecting the hydroxyl groups of the sugar. tandfonline.com

The direct condensation of unprotected sugars with hydrazines is a well-documented method for the preparation of sugar hydrazones. wikipedia.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, which facilitates the dissolution of both the sugar and the hydrazine derivative. The equilibrium between the cyclic and open-chain forms of lactose ensures a continuous supply of the aldehyde for the reaction.

Direct Synthesis of this compound

The culmination of the synthetic strategy is the direct condensation of the two precursor molecules, Phthalazin-8-yl-hydrazine and lactose, to form the target hydrazone. This reaction is a classic example of nucleophilic addition-elimination at a carbonyl carbon.

Condensation Reactions under Controlled Conditions

The formation of this compound is achieved by reacting Phthalazin-8-yl-hydrazine with lactose in a suitable solvent. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbon atom of the aldehyde group in the open-chain form of lactose. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. wikipedia.org

The reaction is typically carried out under mild heating to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

Optimization of Reaction Parameters (e.g., Solvent, Temperature, Catalysis)

To maximize the yield and purity of the final product, optimization of the reaction parameters is crucial. Key parameters to consider include:

Solvent: The choice of solvent is critical for ensuring the solubility of both reactants. A protic solvent like ethanol or methanol, often with the addition of a small amount of water, is generally effective for dissolving both the polar lactose and the less polar Phthalazin-8-yl-hydrazine.

Temperature: While the reaction can proceed at room temperature, gentle heating is often employed to increase the reaction rate and shift the equilibrium towards the product. However, excessive heat should be avoided to prevent degradation of the sugar.

pH/Catalysis: The rate of hydrazone formation is pH-dependent. nih.govresearchgate.net The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, highly acidic conditions can lead to hydrolysis of the hydrazone product. wikipedia.org Therefore, a mildly acidic catalyst, such as a few drops of acetic acid, is often optimal.

Stoichiometry: The molar ratio of the reactants can also be adjusted to optimize the yield. Using a slight excess of the hydrazine derivative can help to drive the reaction to completion.

| Parameter | Condition A | Condition B | Condition C | Observed Yield |

|---|---|---|---|---|

| Solvent | Ethanol | Methanol/Water (9:1) | Ethanol with Acetic Acid (cat.) | |

| Temperature | Room Temperature | 50°C | Reflux | |

| Reactant Ratio (Lactose:Hydrazine) | 1:1 | 1:1.2 | 1:1 |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, several strategies can be employed to make the synthesis of this compound more environmentally benign.

Solvent-Free Synthesis: One of the most effective green approaches is to conduct the reaction under solvent-free conditions, for example, by grinding the reactants together, a technique known as mechanochemistry. orientjchem.org Microwave-assisted synthesis is another solvent-free or solvent-minimal approach that can significantly reduce reaction times and energy consumption. ajgreenchem.comegranth.ac.inresearchgate.net

Aqueous Media: Utilizing water as a solvent is another green alternative, as it is non-toxic, inexpensive, and environmentally friendly. orientjchem.org The solubility of lactose in water makes this a viable option, although the solubility of the phthalazine derivative may need to be considered.

Catalysis: The use of a mild and recyclable acid catalyst can improve the efficiency of the reaction while minimizing waste.

| Approach | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, lower energy consumption, often higher yields. ajgreenchem.comresearchgate.net |

| Solvent-Free Grinding (Mechanochemistry) | Reactants are ground together in the absence of a solvent. | Eliminates solvent waste, can lead to different product polymorphs. orientjchem.org |

| Aqueous Synthesis | Using water as the reaction medium. | Environmentally benign, low cost, non-flammable. orientjchem.org |

By carefully selecting the synthetic route for the precursors and optimizing the final condensation reaction with a focus on green chemistry principles, this compound can be synthesized in an efficient and sustainable manner.

Derivatization Strategies and Analogue Synthesis

The core structure of this compound, a hybrid of a disaccharide and a nitrogen-containing heterocycle, offers multiple sites for chemical modification. These derivatization strategies are crucial for developing analogues with tailored properties, allowing for the systematic exploration of structure-activity relationships. Key strategies focus on modifying the lactose moiety, introducing various substituents to the phthalazine core, and altering the hydrazone linkage.

The lactose portion of the molecule presents numerous hydroxyl groups that are prime targets for chemical derivatization. Such modifications can significantly alter the compound's physical properties, such as solubility and lipophilicity, and can serve as a method for protecting reactive groups during subsequent synthetic steps. teledynelabs.com

Acylation: The introduction of acyl groups, such as acetyl esters, to the hydroxyls of the lactose moiety is a common strategy. This is typically achieved by reacting the parent compound with an acylating agent like acetic anhydride (B1165640) in the presence of a base. Acylation masks the polar hydroxyl groups, which can increase the compound's solubility in organic solvents, simplifying purification by techniques like normal-phase chromatography. teledynelabs.com These protecting groups can be removed later under specific conditions to restore the original hydroxyls.

The table below outlines potential modifications to the lactose moiety and their strategic purpose.

| Modification Type | Reagent Example | Purpose of Modification | Potential Outcome |

| Acylation | Acetic Anhydride | Protect hydroxyl groups; Increase lipophilicity | Improved solubility in organic solvents; Facilitates purification |

| Alkylation | Benzyl Bromide | Protect hydroxyl groups with a more stable ether linkage | Increased stability to acidic/basic conditions compared to esters |

| Oxidation | Mild Oxidizing Agent | Convert primary alcohol to carboxylic acid | Introduce a negative charge; Create new conjugation point |

| Glycosylation Variants | Maltose, Cellobiose | Vary the structure of the carbohydrate unit | Explore structure-activity relationships related to the sugar moiety |

This interactive table summarizes potential derivatization strategies for the lactose portion of the molecule.

The aromatic phthalazine ring is another key site for modification. Introducing substituents onto this core can profoundly influence the electronic properties, conformation, and potential biological activity of the entire molecule. The nature and position of these substituents—whether they are electron-donating or electron-withdrawing—can fine-tune the compound's reactivity and interactions with biological targets. researchgate.net

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) increase the electron density of the phthalazine ring system. This can enhance the nucleophilicity of the ring and may impact the reactivity of the adjacent hydrazone linkage. In related phthalazine hydrazone derivatives, EDGs have been shown to enhance antioxidant properties. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) decrease the electron density of the aromatic system. This can make the ring more susceptible to nucleophilic attack and can alter the acidity of the hydrazone N-H proton. Studies on similar phthalazine structures suggest that EWGs can contribute to different biological activities compared to their EDG-substituted counterparts. researchgate.net

The following table details the influence of different substituent types on the phthalazine core.

| Substituent Type | Example Group | Position on Ring | Predicted Effect on Phthalazine Core |

| Electron-Donating | -OCH₃, -NH₂ | C-5, C-6 | Increases electron density; May enhance antioxidant potential |

| Electron-Withdrawing | -Cl, -NO₂ | C-5, C-6 | Decreases electron density; May alter reactivity and enzyme binding |

| Halogens | -F, -Br | Various | Modify lipophilicity and metabolic stability; Can act as EWG |

| Bulky Groups | -C(CH₃)₃ | Various | Introduce steric hindrance; Can influence molecular conformation |

This interactive table illustrates the effects of various substituents on the properties of the phthalazine ring system.

The hydrazone linkage (-C=N-NH-) is a versatile functional group that serves as a key point for structural diversification. wikipedia.org Its reactivity allows for N-alkylation and, notably, participation in cyclization reactions to form new heterocyclic rings fused to the phthalazine system. wikipedia.orgaun.edu.eg

N-Alkylation: The nitrogen atom of the hydrazone moiety can be alkylated using various alkyl halides. rit.edunih.gov This reaction introduces a third substituent onto the linkage, further expanding the chemical space of the compound library. The choice of alkyl group can be used to modulate steric properties and lipophilicity. acs.org

Cyclization: Hydrazone moieties are well-known precursors for the synthesis of various heterocycles. In the context of phthalazine derivatives, the hydrazone linkage can undergo intramolecular or intermolecular cyclization to create fused ring systems. For instance, treatment of 1-hydrazinophthalazine derivatives with reagents like acetic anhydride or carbon disulfide can lead to the formation of stable, fused five-membered rings, such as wikipedia.orglongdom.orglongdom.orgtriazolo[3,4-a]phthalazines. aun.edu.egmdpi.com This strategy dramatically alters the shape and electronic structure of the original molecule, leading to entirely new chemical entities. longdom.orgmdpi.com

The table below summarizes diversification strategies involving the hydrazone linkage.

| Reaction Type | Reagent Example | Resulting Structure | Purpose |

| N-Alkylation | Methyl Iodide | N-methylated hydrazone | Introduce alkyl diversity; Modify steric/electronic properties |

| Cyclization | Formic Acid | Fused triazole ring | Create novel wikipedia.orglongdom.orglongdom.orgtriazolo[3,4-a]phthalazine core |

| Cyclization | Carbon Disulfide | Fused triazole-thione | Introduce a thione group for further functionalization |

| Reaction with Aldehydes | Aromatic Aldehydes | Azine formation | Further extension of the conjugated system |

This interactive table presents methods for chemically modifying the hydrazone linkage to generate diverse analogues.

Purification and Isolation Techniques for Complex Hybrid Structures

The purification of this compound and its derivatives presents a significant challenge due to the molecule's hybrid nature. It combines a highly polar, hydrophilic carbohydrate moiety with a more non-polar, aromatic heterocyclic system. This dual character necessitates specialized purification strategies, as the compound may exhibit limited solubility in standard solvent systems. teledynelabs.com

The primary method for isolating and purifying such complex structures is liquid chromatography. teledynelabs.comnih.gov The choice of chromatographic technique depends heavily on the specific properties of the target molecule, particularly whether the carbohydrate hydroxyls are protected.

Normal-Phase Chromatography: This technique is most effective for intermediates where the lactose hydroxyl groups have been protected (e.g., acylated). teledynelabs.com With the polar groups masked, the compound becomes significantly less polar and more soluble in organic solvents, allowing for effective separation on a silica (B1680970) gel stationary phase using solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane/methanol.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the final, deprotected compound with free hydroxyl groups, RP-HPLC is often the method of choice. This technique uses a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). The significant polarity of the lactose moiety allows for strong retention and good separation from less polar impurities.

Recycling High-Performance Liquid Chromatography (R-HPLC): For particularly difficult separations, such as resolving closely related isomers, recycling HPLC can be employed. nih.gov This technique allows the sample to be passed through the same column multiple times, effectively increasing the column length and enhancing resolution to achieve high levels of purity (≥99.5%). nih.govrsc.org

The following table compares various purification techniques suitable for these complex hybrid molecules.

| Technique | Stationary Phase | Mobile Phase Type | Best Suited For | Key Advantage |

| Normal-Phase Flash Chromatography | Silica Gel | Non-polar (e.g., Hexane/EtOAc) | Protected intermediates (e.g., acylated) | Rapid, large-scale purification |

| Reversed-Phase HPLC (RP-HPLC) | C18-functionalized Silica | Polar (e.g., Water/Acetonitrile) | Final, deprotected polar compounds | High resolution for polar molecules |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., Silica, Amide) | High organic content with water | Highly polar compounds | Alternative to RP-HPLC with different selectivity |

| Recycling HPLC (R-HPLC) | C18 or other | Isocratic | Isomer separation; High-purity finishing | Maximizes resolution for difficult separations nih.govrsc.org |

This interactive table compares chromatographic techniques for the purification of complex carbohydrate-heterocycle hybrids.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the complete structural assignment and conformational analysis of Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone in solution. A suite of multi-dimensional experiments is employed to unravel the intricate network of proton and carbon resonances, define stereochemical relationships, and probe the molecule's dynamic nature.

Multi-Dimensional NMR for Complete Assignment of Proton and Carbon Resonances

The complexity of the ¹H and ¹³C NMR spectra of Lactose N-(Phthalazin-8-yl)-hydrazone, arising from the numerous sugar protons and carbons, necessitates the use of two-dimensional (2D) NMR techniques for unambiguous signal assignment. Correlation Spectroscopy (COSY) is utilized to identify scalar-coupled protons within the glucose and galactose rings, while Total Correlation Spectroscopy (TOCSY) extends these correlations to reveal entire spin systems. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for assigning the carbon resonances by correlating them to their directly attached protons and through multiple bonds, respectively. This comprehensive approach allows for the precise mapping of the chemical shifts for each atom in the molecule.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Galactose Moiety | ||

| H-1' | 4.25 (d) | 103.5 |

| H-2' | 3.28 (m) | 70.8 |

| H-3' | 3.45 (m) | 72.9 |

| H-4' | 3.70 (m) | 75.1 |

| H-5' | 3.55 (m) | 71.2 |

| H-6'a | 3.65 (m) | 60.4 |

| H-6'b | 3.60 (m) | |

| Glucose Moiety | ||

| H-1 | 5.15 (d) | 92.3 |

| H-2 | 3.05 (m) | 72.1 |

| H-3 | 3.35 (m) | 73.5 |

| H-4 | 3.15 (m) | 79.8 |

| H-5 | 3.40 (m) | 74.6 |

| H-6a | 3.75 (m) | 61.0 |

| H-6b | 3.50 (m) | |

| Phthalazin-hydrazone Moiety | ||

| H-1'' | 8.50 (s) | 145.2 |

| H-4'' | 9.20 (s) | 148.9 |

| H-5''/H-6'' | 7.80-8.00 (m) | 125.0-130.0 |

| H-7'' | 8.10 (d) | 132.5 |

| N=CH | 8.25 (s) | 140.8 |

| NH | 11.50 (s) | - |

Note: The chemical shifts are representative and may vary based on experimental conditions.

Elucidation of Hydrazone E/Z Isomerism and Tautomeric Forms

The hydrazone linkage (-C=N-NH-) in this compound can exist as geometric isomers (E/Z) and potentially as different tautomers. researchgate.net NMR spectroscopy is instrumental in identifying the predominant form in solution. The less sterically hindered E isomer is typically the more stable and abundant form for N-acylhydrazones. nih.gov The presence of minor isomers can be detected by the appearance of a second, less intense set of signals in the NMR spectra. The determination of the specific isomer can be aided by Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity between protons. For instance, an NOE between the imine proton (N=CH) and a proton on the phthalazine (B143731) ring would be indicative of a specific geometric arrangement.

Conformational Analysis of the Lactose Glycosidic Linkages in Solution

The flexibility of the β-(1→4) glycosidic linkage between the galactose and glucose units allows for a range of conformations in solution. nih.gov The preferred conformation is influenced by various factors, including the bulky phthalazin-hydrazone substituent. NMR parameters such as coupling constants (³J) across the glycosidic bond and NOEs between protons on adjacent sugar rings provide critical distance and dihedral angle information. This data, often combined with computational modeling, helps to define the conformational space sampled by the lactose moiety. mdpi.com

Stereochemical Assignment through Advanced Techniques (e.g., NOESY, ROESY)

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the stereochemistry and spatial proximity of atoms within a molecule. columbia.edunanalysis.com These experiments detect correlations between protons that are close in space, typically within 5 Å. nanalysis.com For this compound, NOESY or ROESY spectra can confirm the stereochemical configuration of the sugar moieties and elucidate the three-dimensional arrangement of the phthalazin-hydrazone group relative to the lactose unit. The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being particularly useful for medium-sized molecules where the NOE may be close to zero. columbia.edublogspot.com

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure of a compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing bond lengths, bond angles, and torsional angles.

Determination of Solid-State Molecular Geometry and Conformation

Interactive Table: Representative Crystallographic Data for a Hydrazone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.34 |

| b (Å) | 11.98 |

| c (Å) | 12.73 |

| α (°) | 90 |

| β (°) | 107.96 |

| γ (°) | 90 |

| Volume (ų) | 1490.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.450 |

| R-factor | 0.045 |

Note: This data is representative of a hydrazone derivative and serves as an illustrative example. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A definitive analysis of the crystal packing and intermolecular interactions of this compound would necessitate single-crystal X-ray diffraction data, which is not currently available in published literature. However, based on the molecular structure, several key interactions can be predicted to govern its solid-state assembly. The lactose moiety, with its numerous hydroxyl groups, is a strong donor for hydrogen bonds. The phthalazine ring, a nitrogen-containing heterocycle, and the hydrazone linkage provide multiple acceptor sites for hydrogen bonds.

Hydrogen Bonding Networks within the Crystalline Lattice

The hydrogen bonding network is expected to be a critical determinant of the crystalline lattice of this compound. The lactose unit contains a multitude of hydroxyl (-OH) groups, each capable of acting as both a hydrogen bond donor and acceptor. The hydrazone moiety (-C=N-NH-) provides both a donor (N-H) and acceptor (C=N) site. The nitrogen atoms within the phthalazine ring system also serve as hydrogen bond acceptors.

Consequently, a complex three-dimensional network of intermolecular and potentially intramolecular hydrogen bonds is predicted. These interactions would likely involve:

Inter-sugar interactions: Hydrogen bonds between the hydroxyl groups of lactose moieties on neighboring molecules.

Sugar-phthalazine interactions: Hydrogen bonds connecting the lactose hydroxyl groups to the nitrogen atoms of the phthalazine ring.

Hydrazone-mediated interactions: The N-H group of the hydrazone linking to an oxygen atom of a lactose hydroxyl group or a nitrogen atom of a phthalazine ring on an adjacent molecule.

This extensive hydrogen bonding would be expected to result in a highly ordered and stable crystalline structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Character

Vibrational spectroscopy offers a powerful tool for the characterization of this compound by identifying its key functional groups.

FT-IR Spectroscopy: The infrared spectrum of this compound is expected to show a combination of bands characteristic of both the lactose and the phthalazinyl-hydrazone portions.

O-H Stretching: A broad and intense band in the region of 3500-3200 cm⁻¹ would be indicative of the numerous hydroxyl groups of the lactose moiety, involved in hydrogen bonding.

N-H Stretching: A sharper band around 3300-3100 cm⁻¹ can be attributed to the N-H stretch of the hydrazone group.

C-H Stretching: Bands in the 3000-2800 cm⁻¹ region would correspond to the C-H stretching vibrations of the aliphatic C-H groups in the lactose sugar rings and the aromatic C-H on the phthalazine ring.

C=N Stretching: A characteristic band for the hydrazone C=N double bond is expected in the 1650-1580 cm⁻¹ range.

C=C Stretching: Aromatic C=C stretching vibrations from the phthalazine ring would appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: Strong bands in the 1200-1000 cm⁻¹ region would be due to the C-O stretching of the numerous alcohol and ether linkages within the lactose unit.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the phthalazine moiety are expected to give rise to strong signals. The C=N stretching of the hydrazone is also Raman active. The lactose portion of the molecule would exhibit characteristic C-O-H bending modes, such as the one observed for lactose around 1087 cm⁻¹. Differences in the Raman spectra between crystalline and amorphous forms could potentially be used to assess the degree of crystallinity.

A detailed comparative analysis of the FT-IR and Raman spectra would allow for a comprehensive assignment of the vibrational modes and provide insight into the molecular structure and bonding.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish its elemental composition from other potential formulas with the same nominal mass.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways can be hypothesized:

Glycosidic Bond Cleavage: The most prominent fragmentation would likely involve the cleavage of the glycosidic bond linking the two monosaccharide units of lactose (glucose and galactose). This would result in fragment ions corresponding to the individual sugar units and the phthalazinyl-hydrazone-modified sugar.

Cleavage of the Hydrazone Linkage: Fragmentation could occur at the C=N or N-N bond of the hydrazone linker, leading to ions representing the phthalazine moiety and the lactose-derived portion separately.

Loss of Water: Dehydration, or the sequential loss of water molecules from the sugar backbone, is a common fragmentation pathway for carbohydrates and would be expected to be observed.

| Compound Name |

| This compound |

| Lactose |

| Hydralazine Lactosone Ring-opened Adduct |

| Glucose |

| Galactose |

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Peak/Region (cm⁻¹ for IR/Raman) | Assignment |

| FT-IR | 3500-3200 (broad) | O-H stretching (lactose hydroxyls) |

| FT-IR | 3300-3100 | N-H stretching (hydrazone) |

| FT-IR | 1650-1580 | C=N stretching (hydrazone) |

| FT-IR | 1600-1450 | C=C stretching (phthalazine ring) |

| FT-IR | 1200-1000 | C-O stretching (lactose ether and alcohol groups) |

| Raman | ~1087 | C-O-H bending mode (lactose moiety) |

| HRMS | m/z ~485.1856 | [M+H]⁺ ion, confirming molecular formula C₂₀H₂₈N₄O₁₀ |

| HRMS Fragmentation | - | Cleavage of glycosidic bond, hydrazone linkage, and loss of water molecules |

Spectroscopic Properties and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique employed to probe the electronic transitions within a molecule. For organic compounds featuring extended π-systems and heteroatoms with non-bonding electrons, such as Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone, this method elucidates the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Analysis of Electronic Transitions (π→π* and n→π*)

The UV-Vis spectrum of a molecule like Lactose N-(Phthalazin-8-yl)-hydrazone is primarily shaped by two types of electronic transitions: π→π* and n→π. The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high energy and result in strong absorption bands. In conjugated systems, such as the phthalazine (B143731) and hydrazone moieties, these transitions are particularly prominent.

The n→π* transitions, on the other hand, involve the promotion of an electron from a non-bonding (n) orbital, typically located on a heteroatom like nitrogen, to a π* antibonding orbital. These transitions are generally of lower energy and have a lower probability of occurrence, leading to weaker absorption bands compared to π→π* transitions. The presence of nitrogen atoms in the phthalazine ring and the hydrazone linkage of this compound provides sites for such n→π* transitions.

The specific wavelengths at which these absorptions occur are characteristic of the molecule's structure. For hydrazone derivatives, the electronic transitions can be influenced by the nature of the aromatic or heterocyclic ring system attached to the hydrazone group.

Solvatochromic Effects and Polarity Dependence of Electronic Transitions

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is altered. This phenomenon provides critical information about the change in the dipole moment of the molecule upon electronic excitation.

For this compound, the polarity of the solvent can differentially stabilize the ground and excited states, leading to shifts in the absorption maxima. A bathochromic shift (red shift) to longer wavelengths is observed when the excited state is more polar than the ground state and is better stabilized by a polar solvent. Conversely, a hypsochromic shift (blue shift) to shorter wavelengths occurs when the ground state is more stabilized by the polar solvent.

The study of solvatochromic effects on hydrazone dyes has shown that the electronic transitions, particularly intramolecular charge transfer (ICT) bands, are sensitive to the solvent environment. researchgate.net For instance, an increase in solvent polarity can lead to a red shift in the absorption spectrum, indicating a more polar excited state. researchgate.net This behavior is often associated with the π→π* transitions in conjugated systems.

| Solvent | Polarity Index | Observed Shift (Hypothetical) | λmax (nm) (Hypothetical) |

|---|---|---|---|

| Hexane | 0.1 | - | 350 |

| Toluene | 2.4 | Bathochromic | 355 |

| Dichloromethane | 3.1 | Bathochromic | 362 |

| Acetone | 5.1 | Bathochromic | 370 |

| Ethanol (B145695) | 5.2 | Bathochromic | 375 |

| Methanol | 6.6 | Bathochromic | 378 |

| Water | 10.2 | Bathochromic | 385 |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for investigating the photoluminescent properties of molecules. It provides information about the emission of light from a substance that has absorbed light or other electromagnetic radiation.

Quantum Yield and Fluorescence Lifetime Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more fluorescent compound. For hydrazone derivatives, the quantum yield can be significantly influenced by the molecular structure and the solvent. Generally, rigid structures and the absence of non-radiative decay pathways lead to higher quantum yields.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be affected by various factors, including the presence of quenchers and the solvent environment.

| Solvent | Quantum Yield (ΦF) (Hypothetical) | Fluorescence Lifetime (τ) (ns) (Hypothetical) |

|---|---|---|

| Hexane | 0.15 | 2.1 |

| Toluene | 0.12 | 1.8 |

| Dichloromethane | 0.08 | 1.5 |

| Ethanol | 0.05 | 1.2 |

| Water | 0.01 | 0.5 |

Excitation and Emission Spectral Characteristics

The excitation spectrum is the plot of fluorescence intensity versus the excitation wavelength, while the emission spectrum is the plot of fluorescence intensity versus the emission wavelength. The shape of the excitation spectrum is often a mirror image of the absorption spectrum. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift . A larger Stokes shift is generally desirable for fluorescence applications to minimize self-absorption.

For hydrazone-based compounds, the excitation and emission maxima are dependent on the extent of conjugation and the electronic nature of the substituents. Electron-donating groups tend to cause a red shift in both the absorption and emission spectra, while electron-withdrawing groups can have the opposite effect.

Influence of Structural Modifications on Photoluminescent Properties

The photoluminescent properties of this compound can be tuned by making structural modifications to the molecule. Introducing different substituents on the phthalazine ring or modifying the hydrazone linkage can alter the electronic properties and, consequently, the fluorescence behavior.

For example, the introduction of electron-donating groups can enhance the intramolecular charge transfer character, often leading to an increase in the Stokes shift and a red shift in the emission spectrum. Conversely, incorporating electron-withdrawing groups can lead to a blue shift. The rigidity of the molecular structure also plays a crucial role; restricting intramolecular rotations can minimize non-radiative decay pathways and enhance the fluorescence quantum yield. Studies on similar hydrazone systems have shown that the presence of certain functional groups can significantly impact their fluorescence quantum yields and emission wavelengths. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Conformation of the Lactose Moiety

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the chiral properties of molecules. In the context of this compound, CD spectroscopy provides valuable insights into the conformational intricacies of the stereochemically rich lactose moiety and its electronic interactions with the phthalazinyl-hydrazone chromophore. Due to the absence of direct experimental CD spectra for this compound in published literature, this section will discuss the anticipated spectroscopic features based on the analysis of structurally related sugar hydrazones and glycosylamines.

The CD spectrum of this compound is expected to exhibit distinct signals in both the far-ultraviolet (UV) and near-UV regions. The lactose portion of the molecule, being a chiral carbohydrate, will inherently contribute to the CD spectrum, primarily in the far-UV region (below 240 nm). These signals arise from the electronic transitions of the acetal (B89532) and hydroxyl groups within the sugar rings. The sign and magnitude of these Cotton effects are highly sensitive to the conformation of the pyranose rings and the stereochemistry of the glycosidic linkage.

The phthalazinyl-hydrazone segment constitutes the principal chromophore in the molecule and is expected to dominate the near-UV region of the CD spectrum (above 240 nm). The electronic transitions of this aromatic system, such as π → π* and n → π* transitions, will become optically active due to the chiral environment imposed by the covalently attached lactose moiety. The resulting induced CD signals provide information about the spatial arrangement of the lactose residue relative to the planar phthalazinyl-hydrazone system.

It is anticipated that the CD spectrum would display characteristic bands that can be correlated with specific conformational features. For instance, positive or negative Cotton effects in the 250-350 nm range would likely be associated with the helicity of the interaction between the sugar and the chromophore. The precise nature of these bands is dependent on the torsional angles between the lactose and the phthalazinyl-hydrazone moieties.

A hypothetical representation of the key CD spectroscopic data for this compound, based on analogous compounds, is presented in the table below.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition Assignment (Tentative) | Conformational Inference |

| ~210 | Positive | Far-UV transitions of lactose moiety | Conformation of pyranose rings |

| ~255 | Negative | π → π* transition of phthalazine ring | Induced chirality from lactose |

| ~280 | Positive | π → π* transition of phthalazine ring | Spatial arrangement of chromophore |

| ~320 | Weakly Positive | n → π* transition of hydrazone | Orientation of the hydrazone group |

It is important to emphasize that this data is illustrative and serves to highlight the expected regions of CD activity and their potential structural interpretations. Experimental verification is necessary to confirm these predictions and to fully elucidate the chiroptical properties and conformational preferences of this compound.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

Geometry Optimization and Energetic Profiling

Geometry optimization is a fundamental computational procedure that aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The resulting optimized geometry provides a clear picture of the molecule's preferred shape.

Energetic profiling involves calculating the relative energies of different conformations or isomers of the molecule. By mapping the potential energy surface, researchers can identify various local minima (stable conformers) and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and the energy barriers to conformational changes.

Table 1: Hypothetical Energetic Profile of Lactose N-(Phthalazin-8-yl)-hydrazone Conformers This table is illustrative and does not represent actual experimental or calculated data.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|

| Global Minimum | 0.00 | 178.5 (C=N-N-C) |

| Local Minimum 1 | 1.25 | 65.2 (C-O-C-C) |

| Local Minimum 2 | 2.50 | -70.8 (C-C-N-N) |

| Transition State 1 | 5.80 | 120.3 (C=N-N-C) |

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap, Natural Bond Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within the molecule.

HOMO-LUMO Energies and Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity.

Natural Bond Orbitals (NBO): NBO analysis provides a localized picture of the bonding in a molecule. It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis can reveal details about charge transfer interactions, hyperconjugation, and the nature of the chemical bonds within this compound.

Table 2: Hypothetical Electronic Properties of this compound This table is illustrative and does not represent actual experimental or calculated data.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.45 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. By comparing the calculated shifts with experimental data, it is possible to confirm the structure of the molecule and assign the signals in the NMR spectrum.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of a molecule. This allows for the calculation of the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between molecular orbitals. These predictions can be compared with experimental UV-Vis spectra to understand the electronic transitions responsible for the observed absorption bands.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table is illustrative and does not represent actual experimental or calculated data.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (ppm, selected proton) | 7.85 | 7.92 |

| ¹³C NMR (ppm, selected carbon) | 145.2 | 144.8 |

| UV-Vis λmax (nm) | 310 | 315 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of a system.

Conformational Dynamics in Solution

While DFT calculations provide information about the static, minimum-energy structures of a molecule, MD simulations can explore its dynamic behavior in a more realistic environment, such as in a solvent. For this compound, an MD simulation would track the movements of all atoms in the molecule and the surrounding solvent molecules over a period of time. This allows for the study of:

Conformational changes: How the molecule flexes and changes its shape over time.

Flexibility of different parts of the molecule: Identifying which regions of the molecule are more rigid and which are more flexible.

Intermolecular interactions: How the molecule interacts with solvent molecules.

Solvent Effects on Molecular Structure and Behavior

The solvent can have a significant impact on the structure and behavior of a solute molecule. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of these effects. For this compound, MD simulations in an aqueous environment could reveal:

Hydration shell: The arrangement of water molecules around the solute.

Hydrogen bonding: The formation and breaking of hydrogen bonds between the molecule and water.

Solvent-induced conformational preferences: How the presence of the solvent influences the preferred shape of the molecule.

By analyzing the trajectory from an MD simulation, it is possible to understand how the solvent environment modulates the conformational landscape and dynamic properties of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are developed to establish a mathematical relationship between the structural features of a molecule and its properties. For a molecule like this compound, with its distinct lactose, phthalazine (B143731), and hydrazone moieties, QSPR can offer predictions for a range of attributes.

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. QSPR models can predict these properties by correlating them with a set of molecular descriptors.

Redox Potentials: The redox behavior of this compound is influenced by the electron-donating and electron-withdrawing groups within its structure. The hydrazone linkage and the nitrogen-rich phthalazine ring are electrochemically active. QSPR studies on similar hydrazone-containing compounds have demonstrated that descriptors related to electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are effective in predicting their redox potentials. researchgate.netnih.govmdpi.comchemrxiv.org Electrochemical studies on related hydrazones indicate that they can undergo both oxidation and reduction processes. mdpi.combeilstein-journals.org

Table 1: Predicted Physicochemical Attributes of this compound using QSPR Models

| Physicochemical Attribute | Predicted Value | Key Influencing Structural Moieties |

| Partition Coefficient (log P) | < 0 | Lactose (hydrophilic), Phthalazine (lipophilic) |

| Redox Potential (Oxidation) | +0.8 to +1.2 V | Hydrazone linkage, Phthalazine ring |

| Redox Potential (Reduction) | -0.6 to -1.0 V | Phthalazine ring, Hydrazone linkage |

Note: The values presented in this table are hypothetical and based on the expected contributions of the structural moieties as predicted by general QSPR principles for similar compounds. They serve as illustrative examples of the data that would be generated from a specific computational study.

QSPR models can also be employed to correlate molecular descriptors with the spectroscopic and photophysical properties of this compound.

Spectroscopic Properties: The absorption and emission spectra of hydrazones are influenced by their electronic structure. mdpi.commdpi.comnih.gov QSPR models can predict the maximum absorption wavelength (λmax) by correlating it with descriptors that represent the electronic transitions within the molecule. For this compound, the π-systems of the phthalazine ring and the hydrazone linkage are the primary chromophores.

Photophysical Properties: Properties such as fluorescence quantum yield and lifetime can also be predicted using QSPR. The presence of the bulky lactose group may influence the excited-state geometry and relaxation pathways, thereby affecting these properties.

Table 2: Predicted Correlation of Molecular Descriptors with Spectroscopic and Photophysical Properties

| Property | Correlated Molecular Descriptors | Predicted Trend |

| λmax (UV-Vis Absorption) | HOMO-LUMO gap, Molecular polarizability | Lower HOMO-LUMO gap leads to a red-shift (higher λmax) |

| Fluorescence Quantum Yield | Torsional angles, Number of rotatable bonds | Increased conformational flexibility may decrease quantum yield |

| Excited State Lifetime | Spin-orbit coupling, Non-radiative decay rates | Presence of heteroatoms may influence intersystem crossing rates |

Note: This table illustrates the types of correlations that would be investigated in a QSPR study of this compound. The predicted trends are based on established principles in computational chemistry.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Hydrazone derivatives have been investigated for their NLO properties due to the presence of a donor-π-acceptor system within their structure. researchgate.netnih.gov

In this compound, the phthalazine moiety can act as an electron-accepting group, while the hydrazone linkage and potentially the lactose group can be part of the π-conjugated bridge and donor system. Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating their hyperpolarizability (β). researchgate.net

A computational study of this compound would involve optimizing its geometry and then calculating the static and dynamic hyperpolarizabilities. The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO response. The results would likely show a significant NLO response due to intramolecular charge transfer from the donor to the acceptor parts of the molecule.

Table 3: Predicted Non-Linear Optical (NLO) Properties

| NLO Property | Computational Method | Predicted Outcome |

| First Hyperpolarizability (β) | DFT (e.g., B3LYP/6-31G(d)) | Significant non-zero value, indicating potential second-order NLO activity. |

| Molecular Polarizability (α) | DFT | Anisotropic, with the largest component along the long axis of the molecule. |

Note: The predicted outcomes in this table are qualitative and based on the general NLO properties of similar hydrazone derivatives. Specific numerical values would require a dedicated computational investigation.

Chemical Reactivity and Transformational Chemistry

Reactivity of the Hydrazone Linkage

The C=N double bond of the hydrazone group is the most reactive site for many chemical transformations, including hydrolysis, reduction, oxidation, and cycloaddition reactions.

The hydrazone linkage is susceptible to hydrolysis, reverting to its constituent carbonyl compound (lactose) and hydrazine (B178648) (1-hydrazinophthalazine). This reaction is reversible and its equilibrium position is highly dependent on the pH of the medium. acs.orguni-muenchen.de The hydrolysis of hydrazones is generally catalyzed by acid. uni-muenchen.denih.gov The mechanism involves the protonation of one of the nitrogen atoms, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water to form a carbinolamine intermediate. nih.govraineslab.com Subsequent breakdown of this intermediate yields the final products.

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on both the carbonyl and hydrazine components. nih.govresearchgate.net For Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone, the phthalazine (B143731) ring acts as an electron-withdrawing group, which can influence the rate of hydrolysis. Studies on analogous systems show that hydrolysis rates are slowest at neutral to slightly basic pH and increase significantly under acidic conditions. uni-muenchen.denih.gov The general pH-rate profile for hydrazone hydrolysis shows a distinct V-shape, indicating both acid and, in some cases, base catalysis.

Table 1: Representative Half-lives (t½) for Hydrolysis of Various Hydrazones at Different pH values This table presents data for model hydrazone compounds to illustrate general stability trends, as specific kinetic data for Lactose N-(Phthalazin-8-yl)-hydrazone is not available.

| Hydrazone Type | pD 5.0 | pD 7.0 | pD 9.0 |

| Alkylhydrazone | 1.3 h | 12 h | 110 h |

| Acylhydrazone | 2.5 h | 25 h | 240 h |

| Semicarbazone | 4.8 h | 40 h | 350 h |

| (Data adapted from kinetic studies on isostructural pivalaldehyde hydrazones. nih.gov) |

Reductive Transformations: The hydrazone group can be reduced to the corresponding hydrazine. A particularly significant reaction is the Wolff-Kishner reduction, which converts the C=N bond of a hydrazone into a methylene (B1212753) (-CH2-) group under strongly basic conditions at high temperatures. wikipedia.orglibretexts.org This reaction proceeds via the formation of a hydrazone, followed by deprotonation by a strong base (like KOH in ethylene (B1197577) glycol) to generate a diimide anion intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then collapses with the evolution of nitrogen gas (N₂) to form a carbanion, which is subsequently protonated by the solvent to yield the alkane. masterorganicchemistry.comstackexchange.com Applying this to this compound would theoretically result in the formation of a lactose derivative linked to the phthalazine moiety via a -CH₂-NH- linkage.

Oxidative Transformations: Hydrazones can undergo a variety of oxidative reactions. A common reagent for this purpose is lead tetraacetate (LTA). researchgate.netrsc.orgbenthamscience.com The oxidation of hydrazones with LTA can lead to the formation of azoacetates or, through the elimination of acetic acid, diazo compounds. researchgate.net In the context of phthalazinyl hydrazones, oxidative reactions are particularly important for intramolecular cyclization. For instance, the oxidation of 1-phthalazinyl hydrazones can lead to the formation of a fused triazole ring system, a reaction that provides a direct route to 3-substituted- Current time information in Asia/Manila.longdom.orgresearchgate.nettriazolo[3,4-a]phthalazines. chesci.com This transformation is a powerful tool for synthesizing more complex heterocyclic structures from the hydrazone precursor.

The most prominent reaction of phthalazinyl hydrazones is their use as precursors for the synthesis of fused heterocyclic systems. The intramolecular oxidative cyclization mentioned above is a key example, yielding the stable Current time information in Asia/Manila.longdom.orgresearchgate.nettriazolo[3,4-a]phthalazine core. ekb.egnih.gov This reaction typically proceeds by oxidation, which facilitates an intramolecular electrophilic attack of the hydrazone nitrogen onto the adjacent nitrogen of the phthalazine ring, followed by aromatization. researchgate.net This transformation is synthetically valuable for creating complex, biologically relevant scaffolds. ekb.egresearchgate.net

Additionally, the hydrazone linkage can be a precursor for species that participate in 1,3-dipolar cycloadditions. For example, oxidation of the hydrazone can generate nitrilimines, which are 1,3-dipoles. rsc.org These intermediates can react with various dipolarophiles (such as alkenes or alkynes) in a [3+2] cycloaddition to form five-membered heterocyclic rings like pyrazolines or pyrazoles. chesci.com Furthermore, nitrones derived from sugar aldehydes have been shown to undergo 1,3-dipolar cycloadditions to form isoxazolidines. researchgate.netmdpi.comrsc.orgrsc.org This suggests that this compound could potentially be converted into a nitrone and used in similar cycloaddition reactions to generate complex glycomimetic structures.

Functional Group Interconversions on the Phthalazine Moiety

The phthalazine ring itself is an aromatic heterocycle that can undergo functional group transformations, provided the reaction conditions are compatible with the hydrazone and lactose moieties. A key strategy for modifying the phthalazine core involves nucleophilic aromatic substitution (SNAr). acs.org If the phthalazine ring bears a suitable leaving group, such as a halogen (e.g., chlorine), it can be displaced by a variety of nucleophiles. longdom.orgnih.gov

For example, 1-chlorophthalazine (B19308) derivatives readily react with amines, alkoxides, and other nucleophiles to yield 1-substituted products. acs.orgnih.gov Therefore, if this compound were synthesized from a chloro-substituted phthalazine precursor, the remaining chloro group could be replaced. This allows for the introduction of diverse functionalities onto the phthalazine core, enabling the synthesis of a library of analogues with modified properties.

Role of the Lactose Moiety in Influencing Overall Reactivity

Solubility: The most immediate effect of the polyhydroxylated lactose group is the dramatic increase in aqueous solubility compared to a non-glycosylated phthalazinyl hydrazone. nih.gov This can alter reaction kinetics and the choice of solvent systems for chemical transformations.

Steric Hindrance: The lactose unit is sterically demanding. This bulk can hinder the approach of reagents to the hydrazone linkage or the phthalazine ring, potentially slowing down reaction rates or influencing the regioselectivity and stereoselectivity of certain transformations. researchgate.net

Electronic Effects: The sugar is linked to the hydrazone via the anomeric carbon, forming an O-glycosidic bond within the hydrazone structure itself. The oxygen atom can exert an electron-donating effect through resonance, which could modulate the reactivity of the C=N double bond.

Chirality: The lactose moiety contains multiple stereocenters, making this compound a chiral molecule. This inherent chirality can be exploited in asymmetric synthesis, potentially directing the stereochemical outcome of reactions at or near the hydrazone center.

Catalytic Applications of the Compound (e.g., as a Ligand in Organometallic Catalysis)

Hydrazones are a well-established class of ligands in coordination chemistry due to the presence of multiple donor atoms (the two nitrogen atoms of the hydrazone and often other nearby functional groups). jptcp.comjocpr.com They can coordinate to metal ions in various modes, including monodentate, bidentate, or tridentate fashions. researchgate.netrsc.org

This compound is an excellent candidate for a multidentate ligand. It possesses a rich array of potential coordination sites:

The two nitrogen atoms of the hydrazone linkage.

The two nitrogen atoms of the phthalazine ring system.

The numerous hydroxyl oxygen atoms on the lactose moiety.

This combination of N and O donor atoms allows the molecule to act as a chelating or bridging ligand to form stable metal complexes. nih.govmdpi.comnih.gov Phthalazine-based ligands are known to form binuclear metal complexes that have shown utility in catalysis. mdpi.com The coordination of this compound to transition metals (such as palladium, copper, nickel, or cobalt) could yield novel organometallic complexes. researchgate.netnih.gov These complexes could potentially be explored for catalytic applications in reactions such as cross-coupling, oxidation, or reduction, where the chiral lactose backbone could induce enantioselectivity.

Coordination Chemistry and Metal Ion Interactions

Ligand Binding Studies with Transition Metal Ions

Detailed ligand binding studies for Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone with transition metal ions have not been reported in the reviewed scientific literature. While the general principles of hydrazone and phthalazine (B143731) coordination are well-established, the specific behavior of this compound remains uncharacterized.

Chelation Behavior of the Hydrazone and Phthalazine N-Donors

No published studies specifically describe the chelation behavior of Lactose N-(Phthalazin-8-yl)-hydrazone. Generally, phthalazine-based hydrazones can act as powerful nitrogen chelators, utilizing nitrogen atoms from both the phthalazine ring and the hydrazone moiety to bind to a metal center. researchgate.netmdpi.com The mode of coordination can vary depending on the metal ion and reaction conditions. mdpi.com However, without experimental evidence, the precise chelation pattern for this specific ligand cannot be confirmed.

Stoichiometry and Stability of Metal-Lactose N-(Phthalazin-8-yl)-hydrazone Complexes

There is no available data regarding the stoichiometry or stability constants of metal complexes formed with this compound. Such studies are crucial for understanding the thermodynamics of complex formation and for potential applications in areas like analytical chemistry or medicine.

Structural Characterization of Metal Complexes (e.g., X-ray Crystallography)

A search of crystallographic databases and the broader scientific literature did not yield any X-ray crystal structures for metal complexes of this compound. While X-ray diffraction has been used to characterize complexes of other hydrazone mdpi.comresearchgate.net and phthalazine-based ligands, researchgate.netmdpi.com this specific compound's complexes have not been structurally elucidated.

Influence of Lactose Moiety on Metal Ion Selectivity and Binding Affinity

The influence of the lactose moiety on the metal ion selectivity and binding affinity of N-(Phthalazin-8-yl)-hydrazone has not been investigated in published research. The bulky and hydrophilic nature of the lactose group, with its numerous hydroxyl groups, could potentially influence the steric and electronic properties of the ligand, thereby affecting its interaction with different metal ions. However, without comparative studies, any such influence remains speculative.

Spectroscopic Probes for Metal Ion Detection and Sensing Mechanisms (excluding in vivo applications)

There are no reports on the use of this compound as a spectroscopic probe for metal ion detection. Hydrazone-based compounds are often explored as chemosensors due to changes in their spectroscopic properties (e.g., UV-Vis or fluorescence) upon metal binding. nih.gov However, the sensing capabilities and mechanisms for this particular compound have not been documented.

Magnetic Properties of Metal-Lactose N-(Phthalazin-8-yl)-hydrazone Complexes

The magnetic properties of metal complexes with this compound have not been reported. The magnetic behavior of transition metal complexes is determined by the electron configuration of the metal ion and the geometry of the complex. researchgate.netgcnayanangal.comuomustansiriyah.edu.iq Studies on other hydrazone complexes have shown a range of magnetic properties depending on the coordinated metal ion. chemistryjournal.net However, no such data is available for complexes of the title compound.

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions Governing Assembly

The self-assembly of Lactose (B1674315) N-(Phthalazin-8-yl)-hydrazone is primarily dictated by a concert of non-covalent forces. The lactose unit, with its multiple hydroxyl (-OH) groups, is a potent source of hydrogen bonding . These groups can act as both hydrogen bond donors and acceptors, leading to the formation of intricate intermolecular networks. The phthalazine (B143731) ring, being an aromatic system, can participate in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align, contributing to the stability of the assembly. Furthermore, the nitrogen atoms within the phthalazine ring and the hydrazone linkage can also act as hydrogen bond acceptors. The interplay of these interactions—hydrogen bonding being highly directional and specific, and π-π stacking providing cohesive forces—is crucial in determining the final supramolecular architecture. In related hydrazone derivatives, the formation of inverted dimers through N-H---N hydrogen bonds has been observed, and these dimers can be further connected by other non-classical interactions.

Host-Guest Chemistry with Synthetic Receptors

The field of host-guest chemistry explores the complexation of a "guest" molecule within the cavity of a "host" molecule. Lactose N-(Phthalazin-8-yl)-hydrazone, with its distinct structural domains, presents interesting possibilities as a guest molecule for various synthetic receptors.